molecular formula C16H20N4O3 B2942795 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 849913-68-4

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2942795
CAS RN: 849913-68-4
M. Wt: 316.361
InChI Key: KJJIAJLWPZOWIK-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Tyrosine Kinase Inhibition

This class of compounds has been identified as potent inhibitors of FLT3 tyrosine kinase, showing significant antiproliferative activity against FLT3 ITD-mutated human leukemic cell lines and wild-type FLT3 BaF(3) expressed cell lines. The structure-activity relationship (SAR) of these compounds reveals their potential in cancer therapy research (Gaul et al., 2007).

Dopamine Receptor Ligands

Derivatives of this compound have been synthesized and tested for their affinity towards dopamine D_2, D_3, and D_4 receptors. Some derivatives showed potential as dopamine D_4 receptor ligands, suggesting applications in neurological disorder treatments (Li Gu-ca, 2014).

Antidepressant and Antianxiety Activities

Research on novel series of derivatives has indicated their efficacy in reducing immobility times in forced swimming tests on mice, a behavior indicative of antidepressant activity. Additionally, significant antianxiety activity was observed, highlighting the therapeutic potential of these compounds in mood disorder treatment (J. Kumar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Novel derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Certain compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects, suggesting their use as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Estrogen Receptor Binding and Anti-Proliferative Activities

Some synthesized compounds have demonstrated better anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) than curcumin. Molecular docking with Bcl-2 protein showed good binding affinity, suggesting their potential in cancer therapy (I. Parveen et al., 2017).

Synthesis and Chemical Characterization

The chemical synthesis and characterization of derivatives, including their reactivity towards nucleophiles and cyclization to form novel heterocyclic compounds, have been extensively studied. These research activities highlight the versatility of this chemical framework in generating compounds with potential therapeutic applications (M. Abass et al., 2010).

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-2-3-14-17-15(13(11-22)16(23)20(14)10-12)19-6-4-18(5-7-19)8-9-21/h2-3,10-11,21H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIAJLWPZOWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)CCO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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